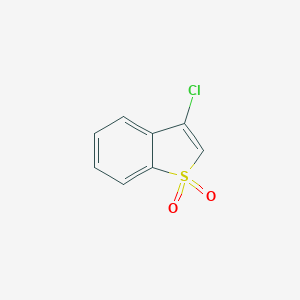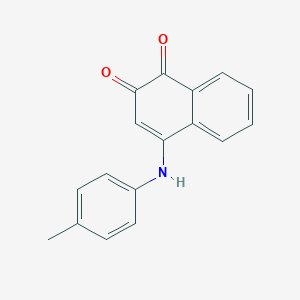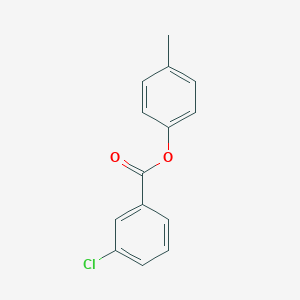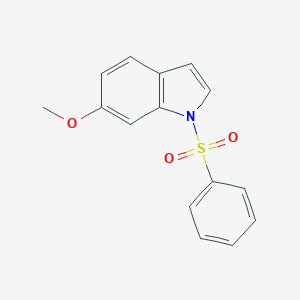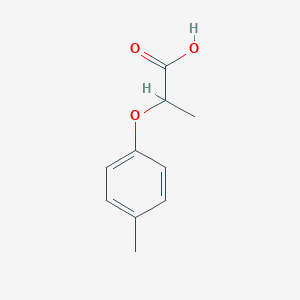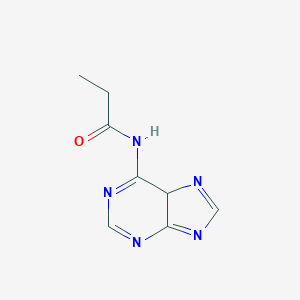
N-(5H-purin-6-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5H-purin-6-yl)propanamide, also known as PPA, is a chemical compound that belongs to the class of purine analogues. It has been widely used in scientific research for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(5H-purin-6-yl)propanamide involves its conversion into 6-thiopurine nucleotides, which can then be incorporated into DNA and RNA. This incorporation leads to the disruption of DNA and RNA synthesis, resulting in the inhibition of cell growth and division. N-(5H-purin-6-yl)propanamide has also been shown to activate the adenosine A1 receptor, which plays a role in modulating immune responses and neuroprotection.
Efectos Bioquímicos Y Fisiológicos
N-(5H-purin-6-yl)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of purine synthesis, the induction of apoptosis, and the modulation of immune responses. It has also been shown to enhance cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5H-purin-6-yl)propanamide in lab experiments is its specificity for purine metabolism, which allows for the selective inhibition of purine synthesis. However, one of the limitations of using N-(5H-purin-6-yl)propanamide is its potential toxicity, which can affect cell viability and lead to false results.
Direcciones Futuras
There are several future directions for the use of N-(5H-purin-6-yl)propanamide in scientific research. One potential direction is the development of N-(5H-purin-6-yl)propanamide as a cancer therapy, either alone or in combination with other drugs. Another potential direction is the use of N-(5H-purin-6-yl)propanamide in neuroprotection and the treatment of neurodegenerative diseases. Additionally, the use of N-(5H-purin-6-yl)propanamide in immunomodulation and the treatment of autoimmune diseases is an area of interest for future research.
Métodos De Síntesis
The synthesis of N-(5H-purin-6-yl)propanamide can be achieved through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 6-chloropurine with propanoyl chloride in the presence of a base, while enzymatic synthesis involves the use of purine nucleoside phosphorylase and propanoyl-phosphate as substrates.
Aplicaciones Científicas De Investigación
N-(5H-purin-6-yl)propanamide has been extensively used in scientific research for its potential applications in various fields, including cancer research, immunology, and neuroscience. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In immunology, N-(5H-purin-6-yl)propanamide has been used to modulate immune responses and treat autoimmune diseases. In neuroscience, N-(5H-purin-6-yl)propanamide has been shown to enhance cognitive function and memory, making it a potential treatment for neurodegenerative diseases.
Propiedades
Número CAS |
37385-05-0 |
|---|---|
Nombre del producto |
N-(5H-purin-6-yl)propanamide |
Fórmula molecular |
C8H9N5O |
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
N-(5H-purin-6-yl)propanamide |
InChI |
InChI=1S/C8H9N5O/c1-2-5(14)13-8-6-7(10-3-9-6)11-4-12-8/h3-4,6H,2H2,1H3,(H,9,10,11,12,13,14) |
Clave InChI |
XNMMXEJBSBKSSG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=NC=NC2=NC=NC21 |
SMILES canónico |
CCC(=O)NC1=NC=NC2=NC=NC21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



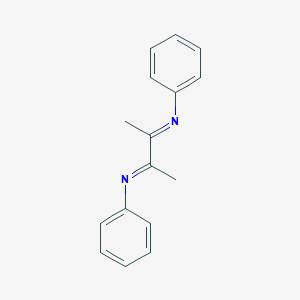
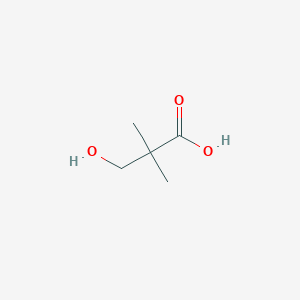
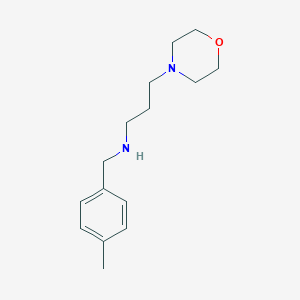

![4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B184265.png)
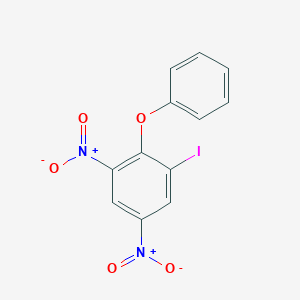

![N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B184269.png)
![Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B184271.png)
